1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS: 1005629-65-1) is a fluorinated diketone derivative featuring a pyrazole substituent. Its molecular formula is C₉H₁₀F₂N₂O₂, with a molecular weight of 234.19 g/mol . The compound contains a 1,3-diketone backbone substituted with two fluorine atoms at the 4-position of the butane chain, enhancing its electrophilic character. The pyrazole ring is functionalized with ethyl and methyl groups at the 1- and 3-positions, respectively, which may influence steric and electronic properties critical for reactivity and biological interactions. This compound is commercially available at ≥98% purity and is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12/h5,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSPXYNPLXLOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluorobutane moiety. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Introduction of Difluorobutane Moiety: This step involves the reaction of the alkylated pyrazole with a difluorobutane derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobutane moiety, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry: In chemistry, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and the difluorobutane moiety can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorobutane moiety can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Table 1: Key Attributes of Difluorobutane-1,3-dione Derivatives
Key Observations :
Fluorination Effects :
- The trifluoro analog (CAS: 1006322-30-0) exhibits increased electronegativity due to the additional fluorine atom, which may improve resistance to metabolic degradation compared to the difluoro target compound .
- Fluorinated diketones generally show enhanced stability in acidic environments, making them suitable for drug delivery systems .
Substituent Influence: The benzodioxolyl derivative (CAS: 170570-78-2) demonstrates how aromatic substituents increase molecular weight and alter lipophilicity (ClogP: ~2.5 vs. Pyrazole-containing analogs (e.g., target compound) are often prioritized in medicinal chemistry due to their hydrogen-bonding capabilities and versatility in heterocyclic synthesis .
Physical Properties :
- Melting points for fluorinated diketones vary significantly. For example, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione (a carbazole analog) melts at 114–117°C , suggesting that bulkier substituents raise melting points compared to alkyl-substituted derivatives.
Biological Activity
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione, with the CAS number 1006329-10-7, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂ |
| Molecular Weight | 216.19 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Melting Point | Not specified |
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed potent activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The specific pathways involved may include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined several pyrazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.
- Cancer Cell Line Studies : In a comparative analysis involving different pyrazole derivatives against human cancer cell lines (e.g., HeLa and MCF7), it was found that the compound significantly inhibited cell proliferation with IC50 values in the micromolar range. Mechanistic studies pointed towards mitochondrial dysfunction as a key factor in its anticancer activity.
- Inflammation Models : In vivo studies using rodent models of inflammation demonstrated that administration of this compound led to a marked decrease in paw edema and inflammatory markers in serum, suggesting its utility in treating inflammatory disorders.
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione?
Methodological Answer:
- Multi-Step Synthesis : Begin with pyrazole core functionalization via nucleophilic substitution or coupling reactions. For example, ethyl and methyl groups can be introduced using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Fluorination : The difluorobutane-1,3-dione moiety may be synthesized via Claisen condensation followed by fluorination using agents like DAST (diethylaminosulfur trifluoride) .
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via HPLC (≥95%) and NMR .
Basic Question: What key spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, ethyl/methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ 170–190 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish from byproducts .
Basic Question: How does this compound react with common nucleophiles or electrophiles in experimental settings?
Methodological Answer:
- Nucleophilic Attack : The diketone moiety is susceptible to nucleophilic additions (e.g., Grignard reagents), while the pyrazole ring may undergo electrophilic substitution (e.g., nitration).
- Methodology : Monitor reactions via in-situ NMR or TLC. Quench intermediates with aqueous workup and characterize products using LC-MS .
Advanced Question: What mechanistic insights explain the regioselectivity of fluorinated diketone formation during synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to predict fluorination preferences (e.g., steric effects from the ethyl/methyl groups directing fluorine placement) .
- Kinetic Studies : Vary reaction temperatures and fluorinating agents (e.g., SF₄ vs. DAST) to map energy barriers and selectivity .
Advanced Question: How can researchers assess the compound’s stability under varying pH, temperature, or solvent conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere .
- Accelerated Stability Studies : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/basic buffers (pH 1–13). Monitor degradation via HPLC and identify byproducts using GC-MS .
Advanced Question: How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray structures to identify dynamic effects (e.g., tautomerism) .
- Variable-Temperature NMR : Probe conformational flexibility or solvent interactions causing discrepancies .
- Factorial Design : Systematically test variables (e.g., solvent polarity, concentration) to isolate confounding factors .
Advanced Question: What computational strategies predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide bioactivity studies .
Advanced Question: How can researchers design experiments to evaluate the compound’s potential neuroprotective or enzyme-inhibitory effects?
Methodological Answer:
- In Vitro Assays : Use SH-SY5Y neuronal cells for neuroprotection studies under oxidative stress (H₂O₂-induced). Measure cell viability via MTT assay .
- Enzyme Inhibition : Screen against acetylcholinesterase or kinases using fluorescence-based kits. Validate binding via SPR (surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
